molecular formula C17H13Cl2N3O2S B3572307 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide

2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide

Cat. No.: B3572307
M. Wt: 394.3 g/mol
InChI Key: OHLVRZUWQVWOOO-UHFFFAOYSA-N
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Description

2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Thioether Formation: The oxadiazole derivative is then reacted with a thiol compound to form the thioether linkage.

    Acetamide Formation: Finally, the thioether is reacted with an acylating agent to introduce the acetamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxadiazole ring or the acetamide group, leading to the formation of corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzyl or dichlorophenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Amines, alcohols

    Substitution Products: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry

    Catalysis: Oxadiazole derivatives are studied for their potential as catalysts in various organic reactions.

    Materials Science: These compounds are explored for their use in the development of new materials with unique properties.

Biology

    Antimicrobial Activity: Some oxadiazole derivatives have shown promising antimicrobial properties and are being investigated for their potential as antibiotics.

    Anticancer Activity: Research is ongoing to explore the potential of these compounds as anticancer agents.

Medicine

    Drug Development: The compound is studied for its potential use in the development of new pharmaceuticals, particularly for its anti-inflammatory and analgesic properties.

Industry

    Agriculture: Oxadiazole derivatives are explored for their use as pesticides and herbicides.

    Polymer Industry: These compounds are used in the synthesis of polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide
  • 2-((5-Benzyl-1,3,4-thiadiazol-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide
  • 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(3,5-dichlorophenyl)propionamide

Uniqueness

The uniqueness of 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide lies in its specific structural features, such as the presence of both oxadiazole and dichlorophenyl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O2S/c18-12-7-13(19)9-14(8-12)20-15(23)10-25-17-22-21-16(24-17)6-11-4-2-1-3-5-11/h1-5,7-9H,6,10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLVRZUWQVWOOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide
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2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide
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2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide
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2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide
Reactant of Route 5
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2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide
Reactant of Route 6
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2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide

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